molecular formula C19H17N3O2 B10796411 2-(3-cyano-2-methyl-1H-indol-1-yl)-N-(3-methoxyphenyl)acetamide

2-(3-cyano-2-methyl-1H-indol-1-yl)-N-(3-methoxyphenyl)acetamide

Cat. No.: B10796411
M. Wt: 319.4 g/mol
InChI Key: MEDFKFHQIXAAGU-UHFFFAOYSA-N
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Description

MMV665826 is a compound identified as part of the Medicines for Malaria Venture’s Malaria Box. It has shown significant potential as an antimalarial agent. The compound targets the Plasmodium falciparum ATPase 4 (PfATP4), a crucial enzyme for maintaining sodium ion homeostasis in the malaria parasite . This makes MMV665826 a promising candidate for further development in the fight against malaria.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of MMV665826 involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the core structure through a series of condensation and cyclization reactions. Specific reagents and catalysts are used to facilitate these reactions under controlled conditions of temperature and pressure.

Industrial Production Methods: Industrial production of MMV665826 would likely involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions: MMV665826 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: Substitution reactions can be used to introduce different substituents onto the core structure.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Halogenation reagents or nucleophiles can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

MMV665826 has several scientific research applications, including:

    Chemistry: The compound serves as a model for studying the synthesis and reactivity of antimalarial agents.

    Biology: It is used to investigate the biological pathways and mechanisms involved in malaria parasite survival.

    Medicine: MMV665826 is a potential candidate for developing new antimalarial drugs.

    Industry: The compound’s synthesis and production methods can be applied to the large-scale manufacturing of pharmaceuticals.

Mechanism of Action

MMV665826 exerts its effects by targeting the Plasmodium falciparum ATPase 4 (PfATP4) enzyme. This enzyme is responsible for maintaining sodium ion homeostasis within the malaria parasite. By inhibiting PfATP4, MMV665826 disrupts the sodium ion balance, leading to cell swelling and eventual death of the parasite . The molecular pathways involved include the disruption of ion transport and osmotic balance within the parasite cells.

Comparison with Similar Compounds

  • MMV011567
  • MMV665949
  • MMV007275
  • MMV006656
  • MMV006764

Comparison: MMV665826 is unique in its specific targeting of the PfATP4 enzyme, which is a novel mechanism of action compared to other antimalarial agents. While other compounds in the Malaria Box also target PfATP4, MMV665826 has shown distinct efficacy and potency in disrupting sodium ion homeostasis . This makes it a valuable addition to the arsenal of antimalarial compounds.

Properties

Molecular Formula

C19H17N3O2

Molecular Weight

319.4 g/mol

IUPAC Name

2-(3-cyano-2-methylindol-1-yl)-N-(3-methoxyphenyl)acetamide

InChI

InChI=1S/C19H17N3O2/c1-13-17(11-20)16-8-3-4-9-18(16)22(13)12-19(23)21-14-6-5-7-15(10-14)24-2/h3-10H,12H2,1-2H3,(H,21,23)

InChI Key

MEDFKFHQIXAAGU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=CC=CC=C2N1CC(=O)NC3=CC(=CC=C3)OC)C#N

Origin of Product

United States

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